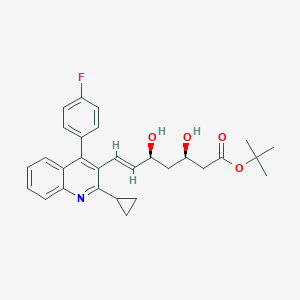
tert-Butyl pitavastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl Pitavastatin is used to prepare hemicalcium salt . It is an impurity of Pitavastatin which causes atherosclerosis regression in humans with subclinical carotid atherosclerosis .
Synthesis Analysis
The synthesis of tert-Butyl Pitavastatin involves several steps. One method involves reacting (4R-Cis)-6-chloromethyl-2, 2-dimethyl-1, 3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is then oxidized with an oxidant to obtain matter C. This then reacts with 2-cyclopropyl-4- (4-fluorophenyl) -quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain pitavastatin tert-butyl ester .Molecular Structure Analysis
The molecular formula of tert-Butyl Pitavastatin is C29H32FNO4. It has a molecular weight of 477.567. The density is 1.2±0.1 g/cm3 and it has a boiling point of 674.5±55.0 °C at 760 mmHg .Chemical Reactions Analysis
The chemical reactions of tert-Butyl Pitavastatin involve several steps. The first step is the deprotonation of tert-butyl hydroperoxide (TBHP) with the base (MOH) in the aqueous phase. The base is usually in excess with respect to TBHP to ensure a high enough pH when the reaction has almost completed .Physical And Chemical Properties Analysis
Tert-Butyl Pitavastatin has a density of 1.2±0.1 g/cm3. It has a boiling point of 674.5±55.0 °C at 760 mmHg. The molecular formula is C29H32FNO4 and the molecular weight is 477.567 .Applications De Recherche Scientifique
Cardiovascular Medicine
Pitavastatin, including its tert-Butyl ester form, is primarily used in cardiovascular medicine for its lipid-lowering effects. It has been shown to regress coronary plaques in patients with acute coronary syndrome and is known for its high efficacy at low doses with minimal drug interactions .
Diabetes and Metabolic Disorders
This compound is well tolerated and significantly improves LDL-C and triglyceride levels, which is particularly beneficial for patients with diabetes or other metabolic disorders .
Atherosclerotic Plaque Analysis
In patients with coronary artery disease, pitavastatin decreases coronary atherosclerotic plaque volume and composition, inducing atheroma stabilization, which is crucial for preventing cardiovascular events .
Chemical Synthesis
In the field of chemistry, tert-Butyl pitavastatin serves as an intermediate in various synthetic processes. Its unique reactivity pattern due to the tert-butyl group makes it valuable for chemical transformations .
Pharmaceutical Development
The tert-Butyl ester form of pitavastatin has been found to be obtainable as a solid, which is advantageous in the development of pharmaceutical formulations .
Radiochemistry
tert-Butyl pitavastatin has been used in the synthesis of radiolabeled compounds for imaging studies, expanding its applications into the field of radiochemistry .
Mécanisme D'action
Target of Action
Tert-Butyl Pitavastatin, also known as Pitavastatin, is a potent inhibitor of the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, catalyzing the conversion of HMG-CoA to mevalonic acid . By inhibiting this enzyme, Pitavastatin effectively reduces the endogenous production of cholesterol within the liver .
Mode of Action
Pitavastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Pitavastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By reducing the levels of these lipids, Pitavastatin helps lower the risk of cardiovascular disease .
Pharmacokinetics
The pharmacokinetics of Pitavastatin involves its absorption, distribution, metabolism, and excretion (ADME). While specific data for Tert-Butyl Pitavastatin is not readily available, studies on Pitavastatin have shown that it has a terminal elimination half-life of approximately 3.12 to 5.01 hours . The bile-flow diversion decreased the AUC0-24 hr for Pitavastatin and its lactone to 66% and 64%, respectively .
Result of Action
The primary result of Pitavastatin’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . It has been shown to significantly reduce LDL levels, an important risk factor for the development of cardiovascular disease . Moreover, Pitavastatin has been found to produce consistently greater increases in high-density lipoprotein cholesterol (HDL-C) levels compared to other statins .
Action Environment
The action of Pitavastatin can be influenced by various environmental factors. For instance, Pitavastatin is resistant to metabolism through the cytochrome P450 pathway in the liver , suggesting that it might minimize possible interactions with other drugs that a patient might be taking.
Safety and Hazards
Tert-Butyl Pitavastatin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous. Biocatalysis provides shorter processes, produces less waste, and reduces manufacturing costs and environmental impact .
Propriétés
IUPAC Name |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARMBIYAHBUHR-UQECUQMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl pitavastatin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


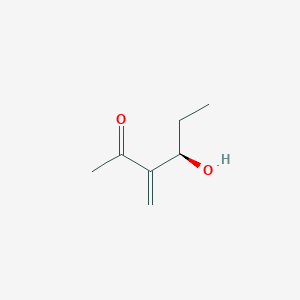
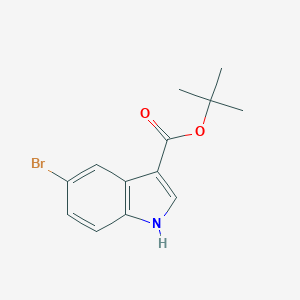
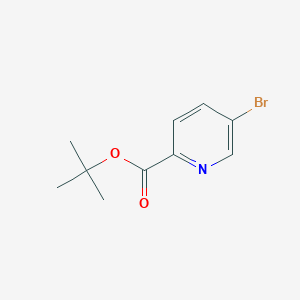
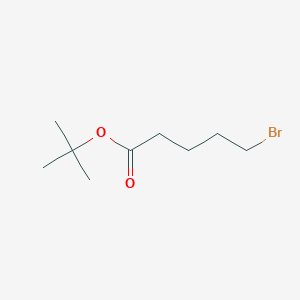

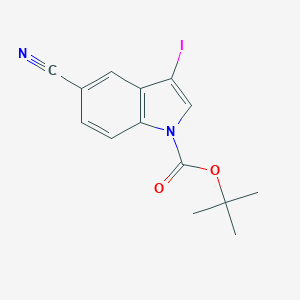
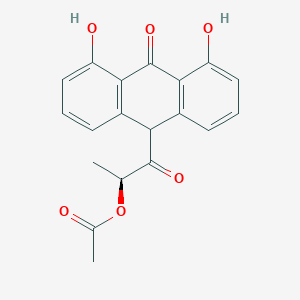
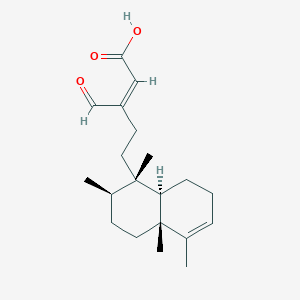
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
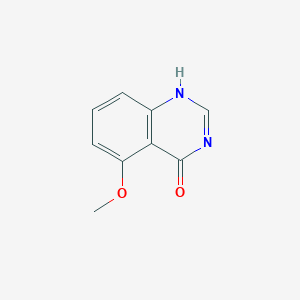
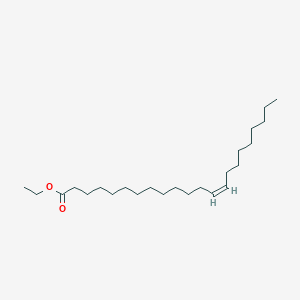
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
